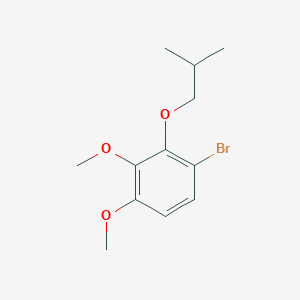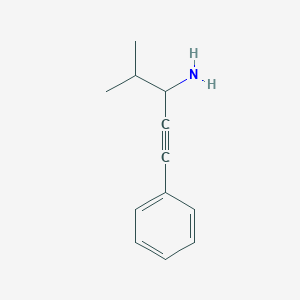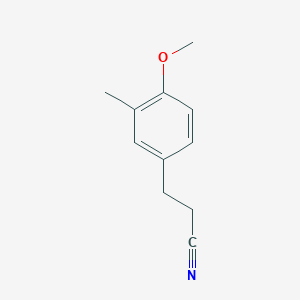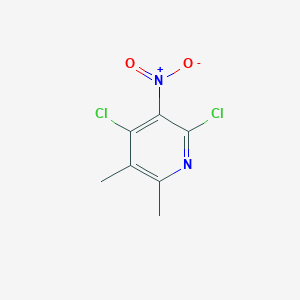
2,4-Dichloro-5,6-dimethyl-3-nitropyridine
描述
2,4-Dichloro-5,6-dimethyl-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-5,6-dimethylpyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product from the reaction mixture .
化学反应分析
Types of Reactions
2,4-Dichloro-5,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Organoboron, -zinc, and -magnesium reagents under mild conditions.
Major Products Formed
Reduction: Formation of 2,4-dichloro-5,6-dimethyl-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-5,6-dimethyl-3-nitropyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2,4-Dichloro-3-nitropyridine: Similar structure but lacks the methyl groups.
2,4-Dichloro-5,6-dimethylpyridine: Similar structure but lacks the nitro group.
3-Nitropyridine: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for a wide range of chemical transformations and biological activities .
属性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
2,4-dichloro-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(2)10-7(9)6(5(3)8)11(12)13/h1-2H3 |
InChI 键 |
CEGLXJGCOGYSFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=C1Cl)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
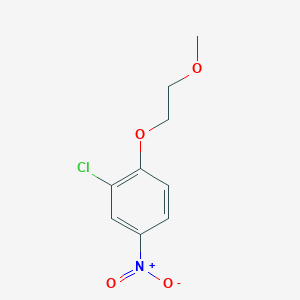
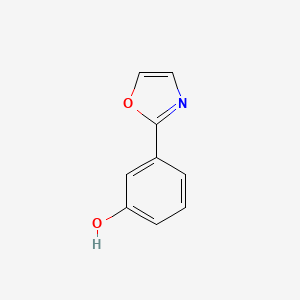
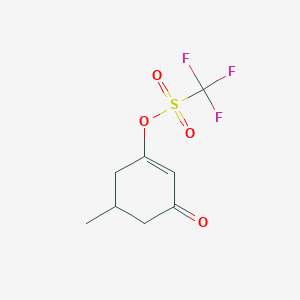
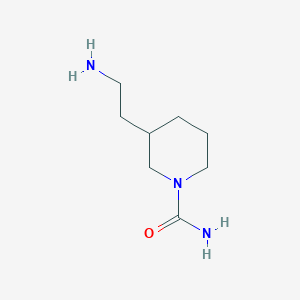

![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)
![1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)
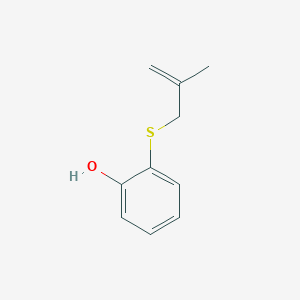
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
